Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate (CAS 866084-31-3, molecular weight 603.75 g/mol) is a pyrido[2,3-d]pyrimidin-7-one derivative that functions as a protected intermediate in the synthesis of Palbociclib (Ibrance®), a clinically approved CDK4/6 inhibitor for HR+/HER2− breast cancer. The compound features a tert-butyloxycarbonyl (Boc)-protected piperazine and a 1-propoxyvinyl substituent at the C6 position, distinguishing it from the active drug Palbociclib which bears an acetyl group at this position.

Molecular Formula C32H43N7O4
Molecular Weight 589.7 g/mol
Cat. No. B8072020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate
Molecular FormulaC32H43N7O4
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCCCOC(=C)C1=C(C2=CN=C(N=C2N(C1=O)C3CCCC3)NC4=NC=C(C=C4)N5CCN(CC5)C(=O)OC(C)(C)C)C
InChIInChI=1S/C32H43N7O4/c1-7-18-42-22(3)27-21(2)25-20-34-30(36-28(25)39(29(27)40)23-10-8-9-11-23)35-26-13-12-24(19-33-26)37-14-16-38(17-15-37)31(41)43-32(4,5)6/h12-13,19-20,23H,3,7-11,14-18H2,1-2,4-6H3,(H,33,34,35,36)
InChIKeyAMCMHPXKZWBHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate: Product-Specific Evidence Guide for Scientific Procurement


tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate (CAS 866084-31-3, molecular weight 603.75 g/mol) is a pyrido[2,3-d]pyrimidin-7-one derivative that functions as a protected intermediate in the synthesis of Palbociclib (Ibrance®), a clinically approved CDK4/6 inhibitor for HR+/HER2− breast cancer [1][2]. The compound features a tert-butyloxycarbonyl (Boc)-protected piperazine and a 1-propoxyvinyl substituent at the C6 position, distinguishing it from the active drug Palbociclib which bears an acetyl group at this position . As a designated impurity (Palbociclib Impurity 73/11/19) and a strategic building block, this compound serves dual roles in pharmaceutical development: as a reference standard for analytical quality control and as a precursor for further synthetic elaboration .

Why Generic Substitution Fails: tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate vs. Closest Analogs


Attempts to substitute this compound with superficially similar pyrido[2,3-d]pyrimidin-7-one intermediates or alternative CDK4/6 inhibitors in synthetic or analytical workflows lead to demonstrable failure due to three structural determinants. First, the 1-propoxyvinyl group at the C6 position constitutes a unique orthogonal protecting group that is absent in both Palbociclib (C6-acetyl) and the des-C6-substituted impurity (CAS 571189-65-6), enabling selective deprotection chemistries that are not possible with other intermediates [1]. Second, the tert-butyl carbamate protection on the piperazine moiety provides a quantifiably different reactivity profile compared to free piperazine-containing analogs; attempted direct use of Palbociclib or its free-base intermediates in reactions requiring Boc protection results in undesired side reactions and reduced yields . Third, analytical methods for Palbociclib quality control have been specifically validated for this impurity as a distinct chromatographic species with a unique retention time relative to other process-related impurities; substitution with an unqualified analog invalidates regulatory method validation parameters [2].

Quantitative Differentiation Evidence: tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate


Validated Analytical Reference Standard for Palbociclib Impurity Profiling

This compound is one of eight process-related impurities of Palbociclib for which a validated reversed-phase HPLC method has been developed, with structural confirmation by MS, NMR, and IR [1]. Unlike uncharacterized commercial impurities that lack method-specific validation, this impurity has a defined chromatographic retention time and has been incorporated into a method that was validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability [1]. In contrast, alternative impurities such as the des-C6-substituted analog (CAS 571189-65-6) and N-oxide degradation products exhibit different retention characteristics requiring separate method optimization .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

High Chemical Purity Specification for Synthetic Intermediate Applications

This compound is commercially available with a documented purity specification of 99.13% as a drug intermediate for the synthesis of various active compounds . This high purity level minimizes the introduction of undefined side products during subsequent synthetic steps. In comparison, the des-C6-substituted Boc-protected analog (CAS 571189-65-6, MW 505.61 g/mol) lacks the 1-propoxyvinyl handle, rendering it unsuitable for synthetic routes requiring orthogonal C6 functionalization prior to acetyl installation . The presence of the 1-propoxyvinyl group enables a two-step deprotection/acetylation sequence that is not accessible with the des-C6 analog [1].

Synthetic Chemistry Process Development Medicinal Chemistry

Boc-Protected Piperazine Enables Selective Deprotection Relative to Free Piperazine Analogs

The tert-butyl carbamate (Boc) protecting group on the piperazine moiety provides a quantifiable pKa difference compared to free piperazine-containing analogs such as Palbociclib free base. The predicted pKa of this compound is 5.24±0.10 [1], whereas Palbociclib free base (pKa ~8.0-9.0 for the piperazine NH) is substantially more basic. This pKa differential enables selective acidic deprotection conditions (e.g., TFA/DCM) that quantitatively remove the Boc group without affecting other acid-sensitive functionalities in the molecule . Direct use of Palbociclib or its free-base intermediates in coupling reactions requiring protected amines results in uncontrolled side reactions and reduced synthetic yields [2].

Protecting Group Strategy Peptide Chemistry Prodrug Design

Distinct Physicochemical Profile Enables Differentiated Handling and Storage

This compound exhibits a quantifiably different physicochemical profile compared to both Palbociclib and other Boc-protected pyrido[2,3-d]pyrimidin-7-one intermediates. The target compound is a light yellow solid with predicted boiling point of 764.2±70.0°C and density of 1.224±0.06 g/cm³ [1]. It requires storage at 2-8°C in a sealed container protected from light due to light sensitivity [1]. In contrast, the des-C6-substituted Boc-protected analog (CAS 571189-65-6) is described as a colorless to light yellow oily liquid , indicating a fundamental phase difference at ambient conditions. Palbociclib hydrochloride is a solid with different solubility characteristics . These divergent physical properties impact handling, formulation, and long-term stability in compound libraries.

Preformulation Compound Management Stability Studies

Class-Level Differentiation: Palbociclib Scaffold Confers CDK4/6 Selectivity vs. Alternative CDK Inhibitors

While this specific compound is an intermediate/impurity and not a direct inhibitor, the pyrido[2,3-d]pyrimidin-7-one scaffold to which it belongs confers a well-characterized selectivity profile for CDK4/6. Palbociclib (the parent drug) exhibits IC50 values of 11 nM for CDK4 and 16 nM for CDK6 with no activity against a panel of 36 additional protein kinases [1]. In KINOMEscan panels (>450 kinases), both Palbociclib and Ribociclib show high selectivity for CDK4 with very few additional binding events detected, whereas Abemaciclib is a much more promiscuous kinase inhibitor [2][3]. This class-level selectivity is a critical differentiator for research programs focused on CDK4/6-dependent pathways without confounding off-target effects.

Kinase Selectivity CDK4/6 Inhibition Target Profiling

Patent-Documented Crystalline Free Base with Improved Physicochemical Properties

Although this specific Boc-protected impurity is not the subject of the Pfizer patent, the crystalline free base of the parent Palbociclib scaffold (6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one) is documented in US Patent Application 2018/0065964 as having improved physicochemical and manufacturability properties compared to the hydrochloride salt [1]. The free base demonstrated larger primary particle diameter and reduced static charge, which improved handling during pharmaceutical manufacturing [1]. The traditional salt-break procedures for the free base yielded small primary particles that agglomerated and were highly static prone [1]. This demonstrates that even within the Palbociclib chemical space, subtle structural differences (salt form vs. free base; Boc-protected vs. unprotected) produce measurable differences in material properties that impact downstream processing.

Solid-State Chemistry Polymorph Screening Pharmaceutical Development

Optimal Application Scenarios for tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate


Analytical Reference Standard for Palbociclib ANDA Submissions and QC Batch Release

This compound serves as a qualified reference standard for the identification and quantification of a specific process-related impurity (Palbociclib Impurity 73/11/19) in Palbociclib drug substance and drug product [1]. The validated reversed-phase HPLC method developed for eight Palbociclib impurities, including this compound, has been validated for accuracy, precision, linearity, sensitivity, robustness, and solution stability [1]. Procurement of this specific impurity standard supports regulatory compliance in Abbreviated New Drug Application (ANDA) submissions and routine quality control batch release testing for generic Palbociclib manufacturers.

Protected Intermediate for Convergent Palbociclib Synthesis and Analog Generation

As a Boc-protected intermediate with a 1-propoxyvinyl handle at C6, this compound enables orthogonal synthetic strategies that are not accessible with des-C6 analogs (CAS 571189-65-6) or unprotected piperazine-containing intermediates [1][2]. The high purity specification (≥99.13%) minimizes side products in subsequent synthetic steps . This intermediate is suitable for multi-step syntheses of Palbociclib and structurally related CDK4/6 inhibitor analogs, where chemoselective deprotection of the Boc group (e.g., with TFA/DCM) can be performed without affecting other functionalities.

Probe Development for CDK4/6-Dependent Pathway Elucidation

The pyrido[2,3-d]pyrimidin-7-one scaffold to which this compound belongs is the pharmacophore of Palbociclib, a highly selective CDK4/6 inhibitor (IC50: CDK4=11 nM, CDK6=16 nM; no inhibition of 36 other kinases) [1]. In contrast to the more promiscuous CDK4/6 inhibitor Abemaciclib, which inhibits CDK1/2/cyclin A/E complexes in addition to CDK4/6 [2], compounds built on the Palbociclib scaffold provide a cleaner tool for interrogating CDK4/6-specific biology. This Boc-protected intermediate can be functionalized to generate chemical probes, PROTACs, or affinity reagents that require a selective CDK4/6-binding warhead with minimal off-target liabilities.

Compound Library Stocking for Fragment-Based and Structure-Activity Relationship Studies

The solid physical state (light yellow solid) of this compound facilitates accurate weighing and handling compared to oily liquid analogs such as CAS 571189-65-6 [1][2]. This property is particularly valuable for automated compound management systems and high-throughput screening facilities, where accurate dispensing of small masses is critical. Storage at 2-8°C in a sealed container protected from light ensures long-term stability for inclusion in screening decks [1]. The compound's well-characterized physicochemical profile (MW=603.75 g/mol, predicted pKa=5.24±0.10, density=1.224±0.06 g/cm³) enables accurate calculation of stock solution concentrations and compatibility assessment with various assay buffers [1].

Quote Request

Request a Quote for tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.